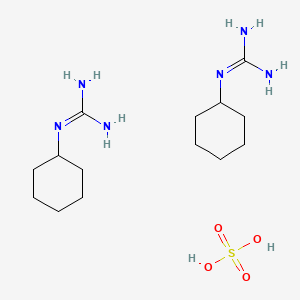
Bis(2-cyclohexylguanidine), sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-cyclohexylguanidine), sulfuric acid typically involves the reaction of cyclohexylamine with cyanamide to form 2-cyclohexylguanidine. This intermediate is then reacted with sulfuric acid to yield the final product . The reaction conditions often require controlled temperatures and specific pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-cyclohexylguanidine), sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines .
Applications De Recherche Scientifique
Bis(2-cyclohexylguanidine), sulfuric acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of Bis(2-cyclohexylguanidine), sulfuric acid involves its interaction with specific molecular targets and pathways. The guanidine moiety in the compound can form hydrogen bonds and interact with various biomolecules, influencing their structure and function . These interactions can lead to changes in biological pathways and processes, contributing to the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Bis(2-cyclohexylguanidine), sulfuric acid include other guanidine derivatives such as:
- Diphenylguanidine
- Tetramethylguanidine
- 1,3-Dicyclohexylguanidine
Uniqueness
This compound is unique due to its specific structure and the presence of the sulfuric acid moiety, which can influence its reactivity and interactions with other molecules . This uniqueness makes it valuable for specific research applications and distinguishes it from other guanidine derivatives .
Propriétés
Numéro CAS |
6331-57-3 |
|---|---|
Formule moléculaire |
C7H17N3O4S |
Poids moléculaire |
239.30 g/mol |
Nom IUPAC |
2-cyclohexylguanidine;sulfuric acid |
InChI |
InChI=1S/C7H15N3.H2O4S/c8-7(9)10-6-4-2-1-3-5-6;1-5(2,3)4/h6H,1-5H2,(H4,8,9,10);(H2,1,2,3,4) |
Clé InChI |
QIGNGLONSGDDTG-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N)N.C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
SMILES canonique |
C1CCC(CC1)N=C(N)N.OS(=O)(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3,8-bis(2-oxopropyl)-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2614987.png)
![N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2614992.png)
![8-[4-(pyrrolidine-1-sulfonyl)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2614993.png)


![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl 3-cyclopentylpropanoate](/img/structure/B2614997.png)
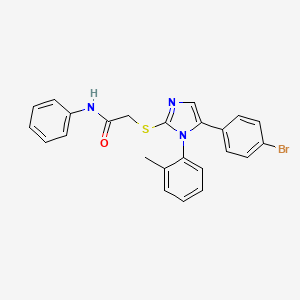
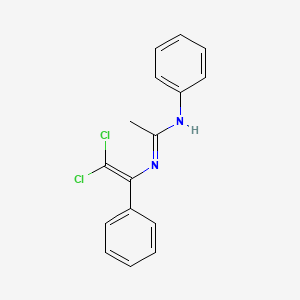
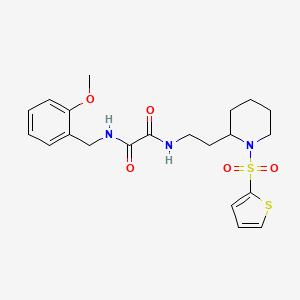
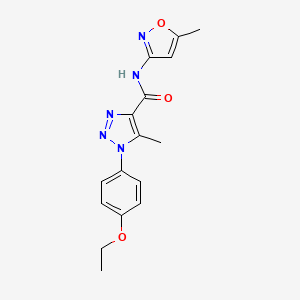
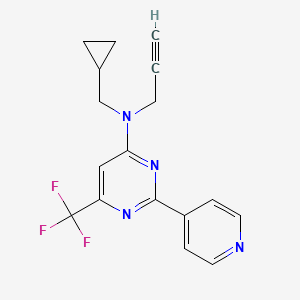

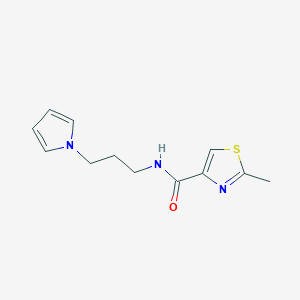
![6-((4-Methylbenzyl)thio)-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2615009.png)
